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Compound of Interest

Compound Name: GNE-617

Cat. No.: B607690

South San Francisco, CA — GNE-617 is a potent and selective, orally bioavailable inhibitor of
nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular metabolism.
[1][2] Developed by Genentech, this compound has been investigated as a potential
therapeutic agent for cancer. GNE-617 exerts its cytotoxic effects by depleting the cellular pool
of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular
processes, thereby leading to cell death.[3][4]

Mechanism of Action and Cellular Effects

GNE-617 is a competitive inhibitor of NAMPT with a biochemical half-maximal inhibitory
concentration (IC50) of 5 nM.[2][5] NAMPT is the rate-limiting enzyme in the salvage pathway
that recycles nicotinamide (NAM) back into NAD+.[6][7] By blocking this enzyme, GNE-617
effectively halts the primary route of NAD+ regeneration in many cancer cells.

This inhibition leads to a rapid and sustained depletion of intracellular NAD+ levels.[3][4] In
various cancer cell lines, treatment with GNE-617 resulted in a greater than 95% reduction in
NAD+ levels within 25 to 39 hours.[4] The depletion of NAD+ is followed by a significant drop in
adenosine triphosphate (ATP) levels, with a greater than 95% reduction observed by 41 to 76
hours.[4] The loss of these essential molecules disrupts cellular energy metabolism and
signaling, ultimately triggering cell death. Studies have shown that this cell death predominantly
occurs through oncosis, a form of necrotic cell death characterized by plasma membrane
swelling and the formation of organelle-free blisters.[4]
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Preclinical Pharmacokinetics and Efficacy

GNE-617 has demonstrated acceptable preclinical pharmacokinetic properties across multiple
species.[1] It exhibits moderate plasma clearance in mice and rats, and low clearance in dogs
and monkeys.[1] The oral bioavailability was found to be 29.7% in mice, 33.9% in rats, 65.2%
in dogs, and 29.4% in monkeys.[1]

In vivo studies using tumor xenograft models have shown robust anti-tumor activity. For
instance, in a Colo-205 colorectal cancer xenograft model, an oral dose of 15 mg/kg
administered twice daily resulted in 57% tumor growth inhibition.[1] GNE-617 has shown
efficacy in both NAPRT1-proficient and NAPRT1-deficient tumor models.[2] NAPRT1 is an
enzyme in an alternative NAD+ synthesis pathway, and its deficiency renders cancer cells
more dependent on the NAMPT pathway, potentially making them more susceptible to NAMPT
inhibitors like GNE-617.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for GNE-617 from preclinical studies.

Table 1: In Vitro Potency of GNE-617
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Parameter Cell LinelTarget Value Reference(s)
) ) Purified Human
Biochemical IC50 5nM [2][3]I5]
NAMPT
NAD Depletion EC50 PC3 (prostate) 0.54 nM [2]
HT-1080
_ 4.69 nM [2]
(fibrosarcoma)
MiaPaCa-2
] 1.83 nM [2]
(pancreatic)
HCT-116 (colorectal) 1.05 nM [2]
Colo205 (colorectal) 0.88 nM [2]
Calu6 (lung) 1.25 nM [2]
ATP Depletion EC50 PC3 (prostate) 2.16 nM [2]
HT-1080
] 9.35nM [2]
(fibrosarcoma)
MiaPaCa-2
_ 5.21 nM [2]
(pancreatic)
HCT-116 (colorectal) 4.58 nM [2]
Colo205 (colorectal) 3.55nM [2]
Calu6 (lung) 4.38 nM [2]
Cell Viability EC50 PC3 (prostate) 2.7nM [2][5]
HT-1080
_ 2.1 nM [2][5]
(fibrosarcoma)
MiaPaCa-2
. 5.98 nM [2]
(pancreatic)
HCT-116 (colorectal) 2.0nM [2][5]
U251 (glioblastoma) 1.8 nM [5]
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Table 2: Preclinical Pharmacokinetic Parameters of GNE-617

Plasma Clearance

Oral Bioavailability

Species . Reference(s)
(mL/min/kg) (%)
Mouse 36.4 29.7 [1]
Rat 19.3 33.9 [1]
Dog 4.62 65.2 [1]
Monkey 9.14 29.4 [1]
Table 3: In Vivo Efficacy of GNE-617
Xenograft Dosing Tumor Growth
Dose o Reference(s)
Model Schedule Inhibition
Colo-205 Twice Daily
15 mg/kg 57% (1]
(colorectal) (BID), Oral
HT-1080 Once Daily (QD), >98% NAD
. 20 mg/kg — [2]
(fibrosarcoma) Oral inhibition
HT-1080 Once Daily (QD), >98% NAD
. 30 mg/kg — [2]
(fibrosarcoma) Oral inhibition
Single Dose, 85% NAD
PC3 (prostate) 30 mg/kg ) 9]
Oral reduction at 24h
HT-1080 Single Dose, 85% NAD
, 30 mg/kg _ [9]
(fibrosarcoma) Oral reduction at 24h

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

NAMPT Biochemical Assay
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The inhibitory activity of GNE-617 on purified human NAMPT was determined using a

biochemical assay. The assay measures the production of NAD+ from nicotinamide and

phosphoribosyl pyrophosphate (PRPP).

Recombinant human NAMPT enzyme is incubated with varying concentrations of GNE-617.
The enzymatic reaction is initiated by the addition of the substrates, nicotinamide and PRPP.
The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is then quenched, and the amount of NAD+ produced is quantified. This is
typically done using a coupled enzymatic reaction that generates a fluorescent or
luminescent signal proportional to the NAD+ concentration.

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the
logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic
equation.

Cellular NAD+ and ATP Level Measurement

The effect of GNE-617 on cellular NAD+ and ATP levels was assessed in various cancer cell

lines.

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of GNE-617 or vehicle control for
specified time periods (e.g., 24, 48, 72 hours).

For NAD+ measurement, cells are lysed, and the lysates are analyzed by liquid
chromatography-mass spectrometry (LC-MS/MS) to quantify the absolute levels of NAD+.[3]

For ATP measurement, a commercially available luminescent cell viability assay (e.g.,
CellTiter-Glo®) is typically used. This assay generates a luminescent signal that is
proportional to the amount of ATP present.

EC50 values for NAD+ and ATP depletion are determined by plotting the percentage of
reduction against the log of GNE-617 concentration.
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Cell Viability Assay

The cytotoxic effect of GNE-617 on cancer cell lines was determined using a cell viability

assay.

Cells are seeded in multi-well plates and treated with a serial dilution of GNE-617.
After a defined incubation period (typically 72 to 96 hours), cell viability is assessed.

Commonly, a reagent such as resazurin (e.g., alamarBlue®) or a tetrazolium salt (e.g., MTT)
is added. These compounds are metabolically reduced by viable cells to a fluorescent or
colored product, respectively.

The signal is measured using a plate reader, and the percentage of viable cells relative to
the vehicle-treated control is calculated.

The EC50 value, representing the concentration of GNE-617 that causes a 50% reduction in
cell viability, is calculated.

Xenograft Tumor Models

The in vivo anti-tumor efficacy of GNE-617 was evaluated in mouse xenograft models.

Human cancer cells (e.g., Colo-205, HT-1080, PC3) are subcutaneously implanted into
immunocompromised mice.

When tumors reach a predetermined size, the mice are randomized into treatment and
control groups.

GNE-617 is formulated in a suitable vehicle (e.g., a mixture of PEG400, water, and ethanol)
and administered to the treatment groups, typically by oral gavage, at specified doses and
schedules.[2] The control group receives the vehicle alone.

Tumor volumes are measured regularly using digital calipers.[2] Animal body weights are
also monitored as an indicator of toxicity.

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing
the change in tumor volume in the treated groups to the control group.
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o For pharmacodynamic studies, tumors may be harvested at specific time points after dosing
to measure NAD+ levels by LC-MS/MS.[9]

Visualizations

The following diagrams illustrate key aspects of GNE-617's mechanism and development.
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Caption: Mechanism of action of GNE-617 in the NAD+ salvage pathway.
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Caption: Experimental workflow for in vivo efficacy testing in xenograft models.
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Caption: Logical progression from GNE-617 administration to anti-tumor effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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